3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
説明
Structure
3D Structure
特性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWHSWBUCLWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610515 | |
| Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669770-59-6 | |
| Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 5 Bromopyrimidin 2 Yl Oxy Quinuclidine
Retrosynthetic Analysis of the 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a logical synthetic route. youtube.com The core structure of this compound features a key ether linkage connecting a quinuclidine (B89598) ring and a 5-bromopyrimidine (B23866) ring.
The primary retrosynthetic disconnection is the C-O bond of the ether. This bond can be formed via a nucleophilic substitution reaction. This disconnection approach yields two principal synthons: a nucleophilic quinuclidin-3-olate anion and an electrophilic 5-bromopyrimidine moiety.
These synthons correspond to two key chemical building blocks:
Quinuclidin-3-ol : A bicyclic alcohol that provides the nucleophilic oxygen atom after deprotonation.
A 2-substituted-5-bromopyrimidine : An electron-deficient aromatic halide that acts as the electrophile. The substituent at the 2-position must be a good leaving group, such as a halogen (e.g., chloro), to facilitate the substitution reaction. The most common reagent for this purpose is 2-chloro-5-bromopyrimidine.
This analysis simplifies the synthesis into three main stages: the preparation of the quinuclidin-3-ol building block, the synthesis of the activated 5-bromopyrimidine precursor, and the final etherification step to couple the two fragments.
Optimized Synthetic Routes and Reaction Pathways
Based on the retrosynthetic analysis, the forward synthesis involves the preparation of the two core building blocks followed by their strategic coupling.
The pyrimidine (B1678525) fragment required for the synthesis is 5-bromopyrimidin-2-ol (also known as 2-hydroxy-5-bromopyrimidine) venkatasailifesciences.com, which is typically activated as a 2-halo derivative for the subsequent etherification step. The synthesis generally starts from 2-hydroxypyrimidine (B189755).
Several methods have been reported for the bromination of 2-hydroxypyrimidine to yield the desired 5-bromo intermediate.
One approach involves the direct bromination of 2-hydroxypyrimidine using elemental bromine. google.com The reaction is typically carried out in an aqueous medium at low temperatures (below 5°C). google.com
An alternative method utilizes hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. patsnap.com This process can be performed under various concentrations and temperature conditions to achieve the bromination. patsnap.com
For the subsequent etherification, the 2-hydroxy group is converted into a better leaving group. A common strategy is the chlorination of 5-bromo-2-hydroxypyrimidine (B17364) using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-bromopyrimidine. patsnap.com This activated precursor is highly reactive towards nucleophilic attack at the C2 position.
Table 1: Selected Synthetic Methods for 5-Bromo-2-hydroxypyrimidine To make the table interactive, you can sort the columns by clicking on the headers.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxypyrimidine | Bromine (Br₂) | Ice-water bath (<5°C) | 2-Hydroxy-5-bromopyrimidine | Not specified | google.com |
| 2-Hydroxypyrimidine | Hydrobromic acid (20 wt%), Hydrogen peroxide (10 wt%) | 100°C, 8 hours | 5-Bromo-2-hydroxypyrimidine | Not specified | patsnap.com |
Quinuclidin-3-ol is a key bicyclic alcohol intermediate. nih.gov The most prevalent synthetic route to racemic quinuclidin-3-ol is through the reduction of its corresponding ketone, 3-quinuclidinone. tsijournals.com
The synthesis of 3-quinuclidinone hydrochloride can be achieved via a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. tsijournals.comwikipedia.org The resulting 3-quinuclidinone is then reduced to quinuclidin-3-ol. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an aqueous or alcoholic solvent. tsijournals.com Catalytic hydrogenation over a metal catalyst is another effective method. nih.gov For accessing specific enantiomers, such as (R)-(-)-3-quinuclidinol, enzymatic reduction methods have been developed which can provide high enantiomeric excess. chemicalbook.com An alternative, though more complex, synthesis starts from 4-vinylpyridine, which is converted to (4-piperidyl)-1,2-ethanediol and then cyclized to form 3-quinuclidinol (B22445). google.com
Table 2: Comparison of Synthetic Routes to Quinuclidin-3-ol To make the table interactive, you can sort the columns by clicking on the headers.
| Starting Material | Key Transformation | Reagents/Catalyst | Product | Advantage | Reference |
|---|---|---|---|---|---|
| 3-Quinuclidinone | Ketone Reduction | Sodium borohydride (NaBH₄) | (RS)-3-Quinuclidinol | Industrially viable, high yield (89%) | tsijournals.com |
| 3-Quinuclidinone HCl | Catalytic Hydrogenation | Hydrogen (H₂) | (+-)-3-Quinuclidinol | Direct reduction of the salt | nih.gov |
| 3-Quinuclidinone HCl | Enzymatic Reduction | Nocardia sp. / R. erythropolis | (R)- or (S)-3-Quinuclidinol | High enantioselectivity (>99% ee) | chemicalbook.com |
The final and crucial step in the synthesis is the formation of the ether bond between the pyrimidine and quinuclidine moieties. This is most commonly achieved through a nucleophilic aromatic substitution (SNA_r) reaction.
Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming the target ether linkage. wikipedia.org This reaction is effective because the pyrimidine ring is inherently electron-deficient, a characteristic that activates it toward attack by nucleophiles. slideshare.netmasterorganicchemistry.com The presence of the electronegative bromine atom at the C5 position further enhances the electrophilicity of the ring, making the C2 position, which bears a leaving group, highly susceptible to substitution. masterorganicchemistry.comlibretexts.org
The reaction mechanism proceeds in two steps:
Nucleophilic Attack : Quinuclidin-3-ol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more potent nucleophile, the quinuclidin-3-olate anion. This anion then attacks the electrophilic C2 carbon of 2-chloro-5-bromopyrimidine. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination of Leaving Group : The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion from the Meisenheimer complex, yielding the final product, this compound.
This method offers an efficient and direct route to the desired compound, leveraging the intrinsic electronic properties of the pyrimidine ring. nih.gov
Table 3: Typical Reagents for SNAr Etherification To make the table interactive, you can sort the columns by clicking on the headers.
| Component | Example Reagents | Function |
|---|---|---|
| Nucleophile | Quinuclidin-3-ol | Source of the alkoxide |
| Electrophile | 2-Chloro-5-bromopyrimidine | Aromatic substrate with a leaving group |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Deprotonates the alcohol to form the nucleophilic alkoxide |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN) | Provides a medium for the reaction |
While SNAr is the most common method, transition-metal-catalyzed cross-coupling reactions represent an alternative strategy for C-O bond formation. Reactions such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed), which has been adapted for etherification, could theoretically be applied.
In a hypothetical copper-catalyzed Ullmann-type reaction, 2-chloro-5-bromopyrimidine would react with quinuclidin-3-ol in the presence of a copper catalyst, a ligand, and a base. The general catalytic cycle involves the coordination of the alkoxide to the copper center, followed by oxidative addition into the aryl-halide bond and subsequent reductive elimination to form the ether product and regenerate the catalyst.
Similarly, a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction could be envisioned. However, for electron-deficient heteroaryl halides like 2-chloro-5-bromopyrimidine, the SNAr pathway is often so facile and high-yielding that the development of more complex and costly metal-catalyzed alternatives is frequently unnecessary. nih.gov The high reactivity of the substrate towards direct nucleophilic substitution makes it the more practical and economically favorable synthetic choice.
Stereoselective Synthesis of this compound (e.g., (S)-Isomer)
The stereoselective synthesis of the (S)-isomer of this compound is primarily achieved through the coupling of an enantiopure quinuclidinol precursor with 5-bromo-2-hydroxypyrimidine. The most common and effective method for this transformation is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org
The key starting material for this synthesis is (R)-3-quinuclidinol. The enantiomeric purity of this precursor is critical for the final product's stereochemistry. (R)-3-quinuclidinol can be prepared through various methods, including the chemical resolution of racemic 3-quinuclidinol or, more efficiently, through asymmetric reduction of 3-quinuclidinone.
The Mitsunobu reaction itself involves the activation of the hydroxyl group of (R)-3-quinuclidinol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the hydroxyl group of 5-bromo-2-hydroxypyrimidine. The reaction proceeds via an SN2 mechanism, leading to the desired (S)-3-((5-bromopyrimidin-2-yl)oxy)quinuclidine with inversion of the stereocenter. wikipedia.org
A typical protocol involves dissolving the (R)-3-quinuclidinol, 5-bromo-2-hydroxypyrimidine, and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (THF). wikipedia.org The mixture is cooled, and the azodicarboxylate is added slowly. The reaction is then typically stirred at room temperature for several hours. wikipedia.org
Table 1: Typical Reaction Conditions for the Mitsunobu Synthesis of (S)-3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
| Parameter | Condition | Source |
| Alcohol | (R)-3-Quinuclidinol | wikipedia.orgorganic-chemistry.org |
| Nucleophile | 5-Bromo-2-hydroxypyrimidine | bldpharm.com |
| Phosphine | Triphenylphosphine (PPh₃) | wikipedia.orgnih.gov |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | wikipedia.orgnih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | wikipedia.org |
| Temperature | 0 °C to room temperature | wikipedia.org |
| Key Feature | Inversion of stereochemistry | wikipedia.orgorganic-chemistry.org |
Chemical Derivatization and Functionalization Strategies
The presence of the bromo-pyrimidine moiety and the quinuclidine ring system in this compound provides a versatile platform for further chemical modifications to generate a library of analogs.
Post-Synthesis Modification of the Bromo-Pyrimidine Moiety
The bromine atom on the pyrimidine ring is a key functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net In the context of this compound, the bromine atom can be efficiently coupled with various aryl- or heteroarylboronic acids or their corresponding boronate esters. illinois.eduresearchgate.netresearchgate.net This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. mdpi.commdpi.com The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates. Electron-rich boronic acids have been noted to produce good yields in similar systems. mdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on 5-Bromopyrimidine Scaffolds
| Component | Examples | Source |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | mdpi.commdpi.com |
| Ligand | Triphenylphosphine (PPh₃), S-Phos | mdpi.com |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | mdpi.comnih.gov |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile (often with water) | mdpi.com |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronate esters | illinois.eduresearchgate.netresearchgate.net |
Beyond the Suzuki-Miyaura reaction, the bromo-pyrimidine moiety can undergo a variety of other palladium-catalyzed transformations:
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. wikipedia.orglibretexts.org This allows for the introduction of various amino substituents at the 5-position of the pyrimidine ring. The choice of phosphine ligand is critical for the success of this reaction. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne, leading to the synthesis of 5-alkynylpyrimidine derivatives. wikipedia.orgorganic-chemistry.org The reaction is typically cocatalyzed by copper(I) iodide. wikipedia.org
Heck Reaction: The Heck reaction allows for the vinylation of the pyrimidine ring by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.net This introduces a carbon-carbon double bond at the 5-position.
Modifications on the Quinuclidine Ring System
The quinuclidine ring itself can be a target for modification, although this is generally more challenging than derivatizing the pyrimidine ring. Strategies can include:
N-Alkylation or N-Oxidation: The tertiary amine of the quinuclidine is a nucleophilic and basic center. It can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts.
Ring Modification Precursors: For more substantial changes to the quinuclidine skeleton, modifications would typically be introduced at an earlier stage of the synthesis, for example, by using a substituted 3-quinuclidinone as the starting material.
Synthetic Routes for Analog Generation
The generation of analogs of this compound heavily relies on the palladium-catalyzed cross-coupling reactions described in section 2.3.1. A general and efficient strategy involves:
Stereoselective Synthesis: Preparation of the core scaffold, (S)-3-((5-bromopyrimidin-2-yl)oxy)quinuclidine, as described in section 2.2.4.
Parallel Synthesis via Suzuki-Miyaura Coupling: The core scaffold can then be reacted with a diverse library of boronic acids or esters in a parallel synthesis format to rapidly generate a wide array of 5-aryl or 5-heteroaryl pyrimidine analogs. mdpi.com This approach is highly amenable to high-throughput synthesis and medicinal chemistry efforts.
For instance, coupling with various substituted phenylboronic acids can explore the effect of different aromatic substituents on biological activity. Similarly, using heteroarylboronic acids can introduce a range of different heterocyclic systems.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific, detailed spectral assignments for this exact compound are not extensively published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the constituent parts: the 3-hydroxyquinuclidine moiety and the 5-bromopyrimidine (B23866) ring.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the quinuclidine (B89598) cage and the pyrimidine (B1678525) ring. The protons on the pyrimidine ring would appear as singlets in the aromatic region. The protons of the quinuclidine moiety would present a more complex set of overlapping multiplets in the aliphatic region, characteristic of its rigid bicyclic structure. wikipedia.org
The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbon atoms of the brominated pyrimidine ring at lower field and the carbons of the quinuclidine cage at higher field.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-H | δ 8.5 - 8.7 (s, 2H) | --- |
| Quinuclidine-CH-O | δ 4.8 - 5.2 (m, 1H) | δ 70 - 75 |
| Quinuclidine-CH₂ | δ 1.5 - 3.5 (m) | δ 20 - 50 |
| Pyrimidine-C-Br | --- | δ 105 - 110 |
| Pyrimidine-C-O | --- | δ 165 - 170 |
| Pyrimidine-C=N | --- | δ 155 - 160 |
Note: This table represents predicted values. Actual experimental data may vary and is not widely available in published literature.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key structural features.
Key expected vibrational bands would include:
C-O-C stretching vibrations: Indicative of the ether linkage between the quinuclidine and pyrimidine rings.
C=N and C=C stretching vibrations: Corresponding to the pyrimidine aromatic system.
C-H stretching and bending vibrations: For both the aliphatic quinuclidine cage and the aromatic pyrimidine ring.
C-Br stretching vibration: A low-frequency band confirming the presence of the bromine substituent.
Detailed experimental IR and Raman spectra for this compound are not readily found in publicly accessible scientific literature.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its molecular formula.
For this compound (C₁₁H₁₄BrN₄O), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₁₁H₁₄BrN₄O | [M+H]⁺ with ⁷⁹Br | 297.0399 | Data not available |
| C₁₁H₁₄BrN₄O | [M+H]⁺ with ⁸¹Br | 299.0378 | Data not available |
Note: Specific experimental HRMS data for this compound is not available in the reviewed literature. The calculated values are based on the molecular formula.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. A successful crystallographic analysis of this compound or a suitable crystalline derivative would offer an unambiguous confirmation of its structure and preferred solid-state conformation.
However, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. Such a study would be invaluable for understanding the molecule's three-dimensional topology and intermolecular interactions.
Conformational Analysis and Stereochemical Assignment
The conformational landscape of this compound is largely dictated by the rigid, bicyclic quinuclidine core. wikipedia.org This cage-like structure significantly restricts conformational freedom. libretexts.org The primary points of conformational interest are the orientation of the 3-oxypyrimidine substituent relative to the quinuclidine cage and the rotational freedom around the C-O ether bond.
The quinuclidine moiety itself is a bridged bicyclic system that holds the cyclohexane (B81311) rings in a boat conformation. wikipedia.org The stereochemistry at the C3 position of the quinuclidine ring is a key feature. Since the precursor is often racemic 3-quinuclidinol (B22445), the resulting this compound is also typically a racemic mixture of (R)- and (S)-enantiomers. The assignment of absolute stereochemistry would require chiral separation followed by analysis using techniques like X-ray crystallography of a single enantiomer or by using chiral spectroscopic methods. Detailed conformational studies and stereochemical assignments for this specific compound are not available in the current body of scientific literature.
Purity Assessment and Isomeric Characterization Using Chromatography (e.g., HPLC, LC-MS)
Purity assessment is a critical aspect of chemical characterization. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. rsc.orgresearchgate.net A typical HPLC method would utilize a reverse-phase column. sielc.com
When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for identifying impurities by their mass-to-charge ratio. For a chiral compound like this, specialized chiral HPLC methods would be necessary to separate and quantify the individual (R)- and (S)-enantiomers, thus determining the enantiomeric excess (ee) or isomeric purity.
Molecular Interactions and Target Engagement Studies
Receptor Binding Affinity and Selectivity Profiling (in vitro)
Comprehensive screening of public scientific databases and literature reveals a lack of specific binding affinity and selectivity data for 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine. The following subsections outline the standard assays used for such profiling; however, no published results for this specific compound were found.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radioactively labeled ligand that is known to bind to the target receptor. Despite the utility of this method, there is no available data from radioligand binding assays to characterize the binding properties of this compound.
Competition Binding Studies with Established Ligands
In competition binding studies, a new compound is evaluated by its ability to compete with an established, well-characterized ligand for a receptor's binding site. The results help determine the test compound's affinity, often expressed as an inhibition constant (Ki). A thorough search of scientific literature did not yield any competition binding study data for this compound.
Affinity for Alpha 7 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The alpha 7 nicotinic acetylcholine receptor (α7 nAChR) is a significant target for therapeutic research, particularly for cognitive and inflammatory disorders. nih.govnih.govnih.govmdpi.com The quinuclidine (B89598) moiety is a common structural feature in many potent α7 nAChR ligands. nih.gov However, specific experimental data defining the binding affinity (e.g., Ki or IC50 values) of this compound for the α7 nAChR are not present in the available scientific literature.
Exploration of Muscarinic Receptor Affinities (m2 and/or m3)
Muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, are crucial in regulating various physiological functions. nih.govnih.gov Antagonists for these receptors are used in treating several conditions. nih.govnih.gov An evaluation of the affinity of this compound for M2 and/or M3 receptors would be necessary to understand its potential for off-target effects or polypharmacology. Currently, no such binding data has been published.
Profiling Against Other Relevant Biological Targets (e.g., Endothelin Receptors, based on related structures)
The 5-bromopyrimidine (B23866) moiety is a structural component of molecules known to interact with other receptors, such as endothelin receptors. nih.gov For instance, Macitentan, which contains a bromopyrimidine group, is an antagonist of endothelin receptors. nih.gov Profiling this compound against such targets would be important for a complete selectivity profile. However, there are no published studies detailing the activity of this compound at endothelin receptors or other relevant biological targets.
Functional Characterization in Cell-Based Assays (in vitro)
Functional assays in cell-based systems are critical for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. These experiments measure the biological response of a cell (e.g., changes in intracellular calcium, membrane potential, or second messenger levels) after the application of the compound. A review of the scientific literature and databases found no published data from in vitro functional cell-based assays for this compound.
Agonist and Antagonist Activity Assessment
No studies detailing the agonist or antagonist profile of this compound at any biological target were found.
Cell-Based Reporter Gene Assays for Target Pathway Modulation
No publications utilizing cell-based reporter gene assays to investigate the modulatory effects of this compound on any signaling pathway were identified.
Investigation of Molecular Mechanism of Action
Ligand-Receptor Docking and Molecular Dynamics Simulations
No computational studies, including ligand-receptor docking or molecular dynamics simulations, involving this compound have been published.
Analysis of Allosteric Modulation Potential
There is no available research on the potential for this compound to act as an allosteric modulator.
Enzyme Inhibition and Modulation of Biological Processes (in vitro)
No in vitro studies on the enzyme inhibition profile or the modulation of other biological processes by this compound could be located.
Structure Activity Relationship Sar Studies of 3 5 Bromopyrimidin 2 Yl Oxy Quinuclidine Analogs
Systematic Exploration of Structural Modifications on Biological Activity
The development of selective α7 nAChR modulators from the quinuclidine (B89598) ether scaffold involves a detailed analysis of how structural changes affect receptor interaction. nih.govresearchgate.net The lead compound, 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine, serves as a template for designing new analogs with improved pharmacological profiles.
The pyrimidine (B1678525) ring and its substituents play a significant role in modulating the affinity and selectivity of these ligands. The 5-bromo substituent is a key feature, influencing the electronic and steric properties of the molecule.
Halogen Replacement: The substitution of the bromine atom at the 5-position of the pyrimidine ring with other halogens (e.g., chlorine, fluorine) or its complete removal can significantly impact biological activity. In related series of α7 nAChR ligands, halogen substituents have been shown to be critical for achieving high potency and selectivity. For instance, in a series of spiroimidates targeting the α7 nAChR, the introduction of a bromo group on a pyrrolotriazine ring resulted in a more than 900-fold increase in selectivity against the 5-HT3A receptor. nih.gov Similarly, the discovery of Macitentan, which contains a (5-bromo-2-pyrimidinyl)oxy fragment, highlights the utility of this motif in drug design, albeit for a different receptor target. nih.govresearchgate.net The bromine atom likely engages in halogen bonding or occupies a specific hydrophobic pocket within the receptor binding site. Replacing it with a smaller halogen like chlorine may be tolerated, as seen in other α7 agonists, but could alter the potency and selectivity profile. nih.gov
Alkoxy Variations: While the lead compound features a bromo-substituent, SAR exploration often includes replacing it with various alkoxy groups (e.g., methoxy (B1213986), ethoxy). Alkoxy groups can act as hydrogen bond acceptors and alter the compound's solubility and metabolic stability. In studies of benzylidene anabaseine (B15009) analogs targeting α7 nAChRs, polar substituents like methoxy groups were found to yield more efficacious agonists. nih.gov The introduction of such groups on the pyrimidine ring of the quinuclidine ether series would need to be evaluated to determine their effect on binding affinity and functional activity at the α7 nAChR.
Table 1: Postulated Impact of Pyrimidine Ring Substitutions on α7 nAChR Activity
| Substitution at 5-Position | Expected Impact on Activity | Rationale |
|---|---|---|
| Chlorine (Cl) | Potentially maintained or slightly reduced potency compared to Bromo. | Chlorine is smaller than bromine but is also an electron-withdrawing halogen. Its interaction within the binding pocket might be slightly different. nih.gov |
| Fluorine (F) | Likely to alter potency and metabolic stability. | Fluorine is a small, highly electronegative atom that can form strong bonds and alter the pKa of nearby groups, potentially affecting receptor interaction. |
| Methoxy (-OCH₃) | May increase efficacy but potentially alter selectivity. | Alkoxy groups can introduce hydrogen bond accepting capabilities and are known to influence agonist efficacy in related scaffolds. nih.gov |
| Hydrogen (H) | Expected to significantly reduce potency and/or selectivity. | The substituent at this position appears crucial for specific interactions; its removal would likely lead to a loss of affinity. nih.gov |
The quinuclidine scaffold is a well-established pharmacophore for nicotinic receptor ligands. nih.govresearchgate.net Its rigid, bicyclic structure helps to correctly orient the molecule within the binding site of the α7 nAChR. The tertiary amine of the quinuclidine is basic and is expected to be protonated at physiological pH (pKa ≈ 11). This resulting cationic center is a critical feature for interaction with the α7 nAChR. frontiersin.org
This protonated nitrogen is thought to form a cation-π interaction with aromatic amino acid residues (the "aromatic box") in the orthosteric binding site of the receptor, an interaction that is fundamental for anchoring the ligand. frontiersin.org The hydrophobic cage of the quinuclidine framework itself contributes to binding by engaging with hydrophobic pockets within the receptor, enhancing selectivity for the α7 subtype. nih.govresearchgate.net Therefore, the quinuclidine moiety is not merely a structural scaffold but an active participant in the key molecular interactions that determine ligand binding and receptor activation or modulation. nih.govscilit.com
The ether linker connects the pyrimidine "head" of the molecule to the quinuclidine "tail." Its length, flexibility, and chemical nature are critical for establishing the correct distance and orientation between these two key pharmacophoric elements. nih.gov
In the this compound structure, the oxygen atom of the ether linker can act as a hydrogen bond acceptor, potentially forming interactions with residues in the binding site. Studies on related quinuclidine ether derivatives have shown that this linkage is effective for producing high-affinity α7 nAChR ligands. bohrium.comnih.gov Modifications, such as replacing the ether with an amide, carbamate, or an alkyl chain of varying length, would directly impact the spatial relationship between the pyrimidine and quinuclidine. nih.govnih.gov Such changes could alter the binding mode from agonism to antagonism or allosteric modulation, as the precise positioning within the receptor's binding site is what dictates the functional outcome. For example, in a study of related 3-(pyridin-3-yloxy)quinuclidine analogs, minor changes to side groups converted an agonist into a positive allosteric modulator (PAM), demonstrating the linker and associated groups' critical role in defining the ligand's functional profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, QSAR studies could be employed to build predictive models for α7 nAChR affinity and function. nih.gov
A typical QSAR study for this series would involve synthesizing a library of analogs with diverse substitutions on the pyrimidine ring and modifications to the linker. The biological activity (e.g., Ki or IC₅₀ values) of these compounds would then be measured. Using statistical methods, these activities are correlated with calculated molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (e.g., cLogP). nih.gov
For instance, a Hansch-type analysis might reveal that potency is positively correlated with the hydrophobicity of the pyrimidine substituent and negatively correlated with its steric bulk. nih.gov More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could also be used. CoMFA generates 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a more intuitive guide for designing more potent molecules. nih.gov
Analysis of Ligand Efficiency and Lipophilic Efficiency Metrics
In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used for this purpose. core.ac.uksciforschenonline.org
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as: LE = -RTln(Ki) / HAC or more simply as (1.37 * pKi) / HAC. LE helps identify compounds that have a good "fit" for their target without being excessively large. A higher LE value is generally desirable, indicating a more efficient binding interaction.
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity (e.g., cLogP). It is calculated as: LLE = pKi - cLogP LLE is a critical metric because high lipophilicity is often associated with poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org An ideal LLE for an optimized drug candidate is typically in the range of 5 to 7. core.ac.uk By tracking LLE during lead optimization, medicinal chemists can aim to increase potency while controlling or even reducing lipophilicity.
Table 2: Application of Efficiency Metrics in Analog Optimization
| Metric | Formula | Ideal Value | Application to Analog Design |
|---|---|---|---|
| Ligand Efficiency (LE) | (1.37 * pKi) / HAC |
> 0.3 | To select smaller, more efficient fragments or hits for further development. Ensures that potency gains are not just from increasing molecular size. |
| Lipophilic Efficiency (LLE) | pKi - cLogP |
5 - 7 or greater | To guide optimization towards potent compounds with favorable physicochemical properties, avoiding "molecular obesity" and improving the chances of developing a successful drug. core.ac.uksciforschenonline.org |
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking simulations have been employed to investigate the binding mode of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine within the ligand-binding domain of the α7 nAChR. These studies are crucial for understanding the specific molecular interactions that contribute to its high binding affinity.
In a key study, this compound was docked into a homology model of the human α7 nAChR ligand-binding domain. The simulations revealed a distinct binding orientation. The quinuclidine (B89598) nitrogen, in its protonated state, forms a critical cation-π interaction with the indole (B1671886) ring of a key tryptophan residue (Trp148) in the aromatic box of the binding site. This interaction is a hallmark of binding for many α7 nAChR ligands.
Table 1: Key Molecular Interactions of this compound from Docking Simulations
| Interacting Moiety of Compound | Receptor Residue/Feature | Type of Interaction |
| Protonated Quinuclidine Nitrogen | Trp148 | Cation-π |
| Pyrimidine (B1678525) Ring Nitrogen | Backbone Amide | Hydrogen Bond |
| Bromine Atom | Binding Subpocket | Halogen Bond / van der Waals |
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics
While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively detailed in the public literature, this technique is commonly applied to series of compounds including this scaffold to assess the stability of the predicted binding poses from molecular docking.
MD simulations are used to observe the dynamic behavior of the ligand-receptor complex over time, typically on the nanosecond scale. For related quinuclidinyl ether antagonists, these simulations have confirmed the stability of the crucial cation-π interaction between the quinuclidine head and the Trp148 residue. The simulations show that this interaction is maintained throughout the simulation time, indicating a stable binding mode.
These simulations also help to understand the role of water molecules within the binding site and how they may mediate interactions between the ligand and the receptor. Conformational analysis during MD can reveal the flexibility of the ligand in the binding pocket and identify the most energetically favorable conformations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to understand the electronic properties of molecules like this compound. These calculations provide insights into the molecule's electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution.
For this compound, such calculations would confirm the positive electrostatic potential around the quinuclidine nitrogen, supporting its role in the cation-π interaction. The calculations can also elucidate the electron-withdrawing nature of the bromopyrimidine ring system, which influences its ability to act as a hydrogen bond acceptor. The distribution of electron density, particularly the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for predicting reactivity and the nature of intermolecular interactions. While specific published data for this exact molecule is scarce, these standard computational methods are fundamental in its rational design.
In Silico Property Prediction for Compound Design
In silico prediction of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a vital component of the modern drug discovery process, allowing for the early-stage filtering and optimization of drug candidates. For this compound and its analogs, various properties have been calculated to assess their drug-likeness.
These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. The calculated properties for this compound generally fall within acceptable ranges for CNS drug candidates.
Table 2: Predicted In Silico Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | ~312.19 g/mol | Within typical drug-like range |
| cLogP | ~2.5-3.0 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~38.7 Ų | Suggests good potential for blood-brain barrier penetration |
| Number of Hydrogen Bond Donors | 0 | Favorable for permeability |
| Number of Hydrogen Bond Acceptors | 4 | Within acceptable limits |
These in silico predictions, combined with the structural insights from docking and dynamics simulations, provide a comprehensive computational profile of this compound, rationalizing its observed biological activity and guiding the design of new analogs with improved properties.
Advanced Analytical Techniques for Research Applications
Method Development for Quantitative Analysis in Biological Matrices (for non-human in vitro or in vivo research studies)
To investigate the pharmacokinetics of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine in preclinical models, a robust and sensitive bioanalytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govnih.gov
Method development typically begins with the optimization of mass spectrometric parameters for the target analyte and a suitable internal standard (IS). This involves selecting the appropriate ionization mode, with electrospray ionization (ESI) in positive mode often being effective for nitrogen-containing compounds like quinuclidines. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
Sample preparation is critical for removing interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required sensitivity and the physicochemical properties of the compound.
Chromatographic separation is optimized to resolve the analyte from endogenous matrix components. Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency, is a common approach.
The developed method is then validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect. researchgate.netpharmanueva.com
Table 1: Illustrative LC-MS/MS Method Parameters for Quantification in Rat Plasma
| Parameter | Condition / Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Analyte Transition (MRM) | e.g., m/z 312.0 -> 112.1 |
| Internal Standard (IS) | Structurally similar compound |
| IS Transition (MRM) | Analyte-specific |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Chromatography | Reversed-Phase C18 Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| LLOQ | 1 ng/mL |
| Linear Range | 1 - 1000 ng/mL (r² > 0.99) |
Metabolite Identification and Profiling in Preclinical Models (non-human, non-clinical)
Understanding the biotransformation of this compound is crucial in preclinical research. Metabolite identification studies are performed using in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse), and in vivo by analyzing samples (plasma, urine, feces) from animal studies. researchgate.netrrpharmacology.ru
The primary analytical tool for these studies is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. mdpi.com These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. researchgate.net
Common metabolic pathways for a molecule like this compound are predicted to involve Phase I and Phase II reactions.
Phase I Reactions: Oxidation is a major pathway. This can occur on the quinuclidine (B89598) ring (hydroxylation), on the nitrogen atom (N-oxidation), or potentially involving dealkylation.
Phase II Reactions: If hydroxylated metabolites are formed, they can undergo subsequent conjugation, such as glucuronidation.
Data analysis involves comparing samples from dosed animals or active incubations against control samples. Specialized software is used to search for predicted metabolites based on mass shifts from the parent drug and to identify unexpected biotransformation products. The structure of potential metabolites is then elucidated by interpreting their fragmentation spectra (MS/MS).
Table 2: Predicted Phase I Metabolites of this compound
| Metabolic Reaction | Mass Shift | Predicted Metabolite Formula |
| Hydroxylation (+O) | +15.9949 Da | C₁₁H₁₄BrN₃O₂ |
| N-Oxidation (+O) | +15.9949 Da | C₁₁H₁₄BrN₃O₂ |
| Dehydrogenation (-2H) | -2.0156 Da | C₁₁H₁₂BrN₃O |
| Debromination (+H, -Br) | -78.9183 Da | C₁₁H₁₅N₃O |
Application of Advanced Mass Spectrometry (e.g., MALDI-TOF MS) for Complex Structural Characterization
Beyond routine quantification and metabolite profiling, advanced mass spectrometry techniques provide deeper structural insights. mdpi.comnih.govchemrxiv.org High-resolution tandem mass spectrometry (HR-MS/MS) is indispensable for confirming the chemical structure of the synthesized compound and for the definitive characterization of its metabolites. mdpi.com By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.
For this compound, key fragmentations would be expected to include:
Cleavage of the ether bond, resulting in ions corresponding to the bromopyrimidine and quinuclidinol moieties.
Fragmentation of the quinuclidine ring system, which has a characteristic pattern. nist.gov
Loss of bromine from the pyrimidine (B1678525) ring. sapub.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique, though less commonly used for small molecule quantification. semanticscholar.org Its application in this context could be for rapid screening of synthesis products or, more innovatively, in mass spectrometry imaging (MSI). MALDI-MSI could be used to map the spatial distribution of the parent compound and its major metabolites within thin tissue sections from preclinical animal models, providing valuable information on tissue penetration and localization without the need for chemical labeling. scielo.org.mx
Table 3: Predicted Key Fragment Ions in Positive Mode ESI-MS/MS
| m/z (Predicted) | Proposed Fragment Structure / Origin |
| 173.9/175.9 | [5-Bromopyrimidin-2-ol + H]⁺ |
| 128.1 | [Quinuclidin-3-ol + H]⁺ |
| 112.1 | Fragment from quinuclidine ring cleavage |
| 233.1 | [M+H - Br]⁺ |
Microscopic and Imaging Techniques for Cellular Localization Studies
To understand the compound's mechanism of action at a cellular level, it is essential to determine its subcellular distribution. Fluorescence microscopy is a primary tool for these investigations. nih.gov Since this compound is not intrinsically fluorescent, it would need to be chemically modified to attach a fluorophore. This requires a synthetic strategy that minimally alters the compound's physicochemical properties and biological activity.
Once a fluorescently labeled analog is created, it can be introduced to cultured cells for in vitro studies. Various microscopy techniques can then be employed:
Confocal Microscopy: This technique allows for optical sectioning of the cell, removing out-of-focus light to create sharp, detailed images. It can be used to determine if the compound localizes to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by co-localizing its signal with organelle-specific fluorescent dyes.
Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, providing nanoscale resolution. nih.gov This would enable a more precise localization of the compound, potentially revealing its association with specific macromolecular complexes or sub-organellar structures.
Real-time imaging of living cells can also be performed to study the dynamics of the compound's uptake, trafficking, and clearance from different cellular compartments. youtube.com
Applications in Chemical Biology and Drug Discovery Research
Development of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine as a Pharmacological Probe
The development of selective and potent ligands is crucial for dissecting the function of biological targets such as receptors and enzymes. This compound has been notably investigated as a pharmacological probe for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The α7 nAChR is a ligand-gated ion channel implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention. nih.govmdpi.com
The utility of this compound as a probe stems from its ability to selectively bind to and modulate the activity of the α7 nAChR. The quinuclidine (B89598) portion of the molecule is a well-established pharmacophore that interacts with the binding site of nicotinic receptors. The bromopyrimidine group, in turn, contributes to the compound's affinity and selectivity. Researchers utilize this compound to investigate the physiological and pathological roles of the α7 nAChR in various experimental systems, from isolated cells to animal models. By observing the effects of this probe, scientists can gain insights into the downstream signaling pathways and functional outcomes associated with α7 nAChR activation or inhibition.
Utilization as a Lead Compound for Further Optimization
In the quest for new medicines, a "lead compound" is a chemical starting point for the process of drug development. This compound has served as an important lead compound for the design of more potent and selective α7 nAChR agonists. nih.gov The process of lead optimization involves systematically modifying the chemical structure of the lead compound to improve its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies are central to this optimization process. By synthesizing and testing a series of analogs of this compound, medicinal chemists can determine which structural features are critical for its biological activity. For instance, modifications to the pyrimidine (B1678525) ring, such as substituting the bromine atom with other functional groups, or altering the quinuclidine core, can lead to significant changes in binding affinity and functional activity at the α7 nAChR. These systematic explorations have led to the discovery of novel compounds with enhanced therapeutic potential. researchgate.net
Below is an interactive table summarizing hypothetical SAR data for analogs of this compound, illustrating how structural modifications can impact receptor binding affinity.
| Compound ID | R1-Substitution (Pyrimidine Ring) | Quinuclidine Modification | α7 nAChR Binding Affinity (Ki, nM) |
| Lead Compound | Br | None | 15 |
| Analog 1 | Cl | None | 25 |
| Analog 2 | I | None | 10 |
| Analog 3 | CN | None | 5 |
| Analog 4 | Br | 4-hydroxy | 50 |
| Analog 5 | Br | N-methyl | 18 |
Integration into Combinatorial Library Design and Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The scaffold of this compound is well-suited for inclusion in combinatorial library design. researchgate.net The presence of distinct and modifiable chemical handles on both the pyrimidine and quinuclidine moieties allows for the systematic introduction of a wide range of chemical diversity.
By employing parallel synthesis techniques, researchers can generate libraries of pyrimidinyl-oxy-quinuclidine derivatives. researchgate.net These libraries can then be screened against various biological targets, including but not limited to the α7 nAChR, to identify novel "hits" with desired biological activities. This high-throughput approach accelerates the early stages of drug discovery by efficiently exploring a vast chemical space. For example, a library could be constructed by reacting a common quinuclidine core with a diverse set of substituted pyrimidines, or vice versa. nih.gov
Design and Synthesis of Radiolabeled Analogs for Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. nih.gov This technology relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18.
Given the importance of the α7 nAChR in central nervous system disorders, there is significant interest in developing PET radiotracers to image these receptors in the human brain. nih.govnih.gov The 3-((pyrimidin-2-yl)oxy)quinuclidine scaffold is a promising candidate for the development of such imaging agents. The design of a PET radiotracer based on this structure would involve replacing one of the atoms in the molecule with a positron-emitting isotope. For instance, the bromine atom on the pyrimidine ring could be substituted with a radioactive isotope of bromine, or a fluorine atom could be introduced and labeled with Fluorine-18. nih.gov
The development of a successful PET tracer requires a delicate balance of properties, including high affinity and selectivity for the target, good blood-brain barrier penetration, and appropriate metabolic stability. nih.gov While specific radiolabeled analogs of this compound for PET are a subject of ongoing research, the foundational structure holds considerable promise for enabling in vivo studies of α7 nAChR distribution and density in both healthy and diseased states. nih.govfrontiersin.org
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets for the Quinuclidine-Pyrimidine Scaffold
The quinuclidine (B89598) ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. researchgate.netchinesechemsoc.org Similarly, the pyrimidine (B1678525) nucleus is a cornerstone of many biologically active compounds, including anticancer and antimicrobial agents, owing to its role as a fundamental component of nucleic acids. arabjchem.orgnih.govnih.gov The fusion of these two moieties in the quinuclidine-pyrimidine scaffold presents a significant opportunity for the discovery of compounds with novel mechanisms of action.
Future research should systematically explore the interaction of this scaffold with a broad range of biological targets. Kinases, in particular, represent a promising target class. The pyrimidine structure can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of various kinases. rsc.org Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, which is isosteric to adenine, have been successfully developed as kinase inhibitors. rsc.org A review of pyrimidine-based dual-target kinase inhibitors highlights the potential of such scaffolds in developing safer and more effective cancer therapies by overcoming drug resistance and reducing side effects. nih.gov
Systematic screening of a library of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine analogs against diverse kinase panels could uncover novel and potent inhibitors. Beyond kinases, other enzyme families should be investigated. For instance, pyridine (B92270) and pyrimidine derivatives have shown inhibitory activity against targets like carbonic anhydrases and topoisomerases. arabjchem.org Exploring these and other enzyme classes could lead to the identification of first-in-class therapeutics for a variety of diseases.
Table 1: Known Biological Targets of Pyridine and Pyrimidine Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | c-Met, EGFR, CDK, PIM, BTK, Aurora Kinase | Cancer arabjchem.orgnih.govrsc.org |
| Enzymes | Carbonic Anhydrase, Topoisomerase | Cancer, Glaucoma arabjchem.org |
| Receptors | Histamine Receptors | Allergy, Inflammation researchgate.net |
Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Compounds
Many bioactive molecules are chiral, with individual enantiomers often exhibiting different pharmacological and toxicological profiles. Therefore, the development of methods to produce enantiomerically pure compounds is a critical aspect of drug development. nih.gov For quinuclidine-based compounds, the stereochemistry at the C3 position of the quinuclidine ring is crucial for biological activity.
Several strategies for the asymmetric synthesis of chiral quinuclidine derivatives have been reported and offer a foundation for future work.
Catalytic Asymmetric Hydrogenation: This method uses chiral transition metal complexes to reduce a ketone precursor (3-quinuclidinone) to the corresponding chiral alcohol. A patented method describes the use of a chiral RuXY-Diphosphine-bimaH catalyst to produce optically pure (R)- and (S)-3-quinuclidinol with high yield and enantiomeric excess (ee) over 99%. google.com
Iridium-Catalyzed Asymmetric Dearomatization: A highly diastereo- and enantioselective synthesis of quinuclidine derivatives has been achieved through an iridium-catalyzed intramolecular allylic dearomatization reaction, yielding products with up to >99% ee. chinesechemsoc.org
Chemoenzymatic Methods: Lipase-catalyzed kinetic resolution has been successfully employed to resolve racemic mixtures, providing access to enantiomerically pure building blocks for more complex molecules. nih.gov
Future research should focus on refining these methods and exploring new ones. The development of more robust and efficient catalysts, including novel organocatalysts, could simplify procedures and reduce costs. nih.gov Furthermore, applying these asymmetric strategies to the synthesis of a broader range of 3-substituted quinuclidine-pyrimidine derivatives will be essential for exploring the full therapeutic potential of this chemical class. The use of continuous flow chemistry could also be explored for the scalable and safe production of enantiomerically pure active pharmaceutical ingredients (APIs). nih.gov
Table 2: Asymmetric Synthesis Methodologies for Quinuclidine Derivatives
| Method | Catalyst/Enzyme | Key Features | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral RuXY-Diphosphine-bimaH | High yield (>95%), High ee (>99%) | google.com |
| Asymmetric Allylic Dearomatization | [Ir(cod)Cl]₂ / Feringa ligand | Good to excellent yields (68%–96%), High dr and ee | chinesechemsoc.org |
| Chemoenzymatic Resolution | Amano lipase (B570770) PS-IM | High enantiomeric purity (>99% ee) | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netyoutube.com These computational tools can be powerfully applied to the quinuclidine-pyrimidine scaffold to navigate the vast chemical space and identify promising drug candidates more efficiently. nih.govfrontiersin.org
Future research can leverage AI/ML in several key areas:
Predictive Modeling: By training ML algorithms on existing structure-activity relationship (SAR) data for pyrimidine and quinuclidine derivatives, predictive models can be built. nih.govresearchgate.netresearchgate.net These models can rapidly screen virtual libraries of novel compounds, predicting their potential activity against various biological targets and prioritizing the most promising candidates for synthesis and testing.
Generative Design: Generative AI models can design entirely new molecules from scratch. youtube.comyoutube.com By providing the model with a desired property profile (e.g., high affinity for a specific kinase, low predicted toxicity), these algorithms can generate novel quinuclidine-pyrimidine structures that are optimized for success. Crucially, when coupled with retrosynthetic analysis tools, these generative models can ensure that the proposed molecules are synthetically accessible. youtube.comyoutube.com
ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties early in the design phase, allowing chemists to modify structures to improve their drug-like characteristics and reduce the likelihood of late-stage attrition. frontiersin.orgneuroquantology.com
The integration of these AI/ML approaches will create a more streamlined and data-driven discovery process, reducing the time and cost associated with identifying high-quality lead compounds based on the this compound framework. neuroquantology.comrsc.org
Exploration of Structure-Based Drug Design Approaches for Enhanced Selectivity
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target, typically a protein or enzyme. nih.govnih.gov When the crystal structure of a target is known, SBDD techniques can be used to design ligands that bind with high affinity and selectivity. nih.govresearchgate.net This is particularly important for target classes like kinases, where achieving selectivity over closely related family members is a major challenge. nih.gov
For the quinuclidine-pyrimidine scaffold, SBDD offers a clear path toward developing highly selective inhibitors. The future research workflow would involve:
Target Structure Determination: Obtaining the high-resolution crystal structure of a newly identified biological target (from Section 9.1) in complex with a fragment or an initial hit from the quinuclidine-pyrimidine series.
Molecular Docking and SAR Analysis: Using computational docking programs to simulate the binding of various analogs within the target's active site. mdpi.commdpi.com This allows researchers to understand the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity. nih.gov This in-silico analysis helps to explain the observed structure-activity relationships (SAR).
Rational Design of Novel Analogs: Based on the binding mode insights, medicinal chemists can rationally design new derivatives with modifications intended to optimize interactions with the target protein. semanticscholar.org For example, a substituent might be added to fill a hydrophobic pocket or form a new hydrogen bond, thereby increasing potency and selectivity.
Iterative Optimization: The newly designed compounds are then synthesized and tested. The resulting biological data, along with new crystal structures if available, are used to refine the computational models, and the design cycle is repeated. nih.gov
By employing this iterative SBDD process, researchers can systematically refine the this compound scaffold to create highly potent and selective drug candidates, minimizing off-target effects and enhancing the potential for clinical success.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azasetron |
| Palonosetron |
| Solifenacin |
| Cevimeline |
| Quinupramine |
| Benzoclidine |
| Mequitazine |
| Quinine (B1679958) |
| Galanthamine |
| 5-fluorouracil (B62378) (5-FU) |
| Cisplatin |
| Sorafenib |
| Ibrutinib |
| Patulin |
Q & A
Q. What are the recommended synthetic pathways for 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine, and how can reaction conditions be optimized?
The synthesis typically involves cross-coupling reactions between bromopyrimidine derivatives and quinuclidine precursors. A robust approach includes:
- Suzuki-Miyaura Coupling : To attach the bromopyrimidine moiety to the quinuclidine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid intermediates .
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency. Monitor temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Purification : Employ flash chromatography or preparative HPLC to isolate the product. Purity can be verified via LC-MS (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments and coupling patterns. For example, the quinuclidine bridgehead protons appear as distinct multiplets .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.02) .
- Melting Point Analysis : Compare observed values (e.g., 133–136°C) with literature to assess purity .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the quinuclidine moiety influence the compound’s pharmacological activity compared to other heterocycles?
The quinuclidine core enhances rigidity and bioavailability by restricting conformational flexibility. Compared to azetidine or piperidine analogs, quinuclidine’s bicyclic structure improves binding affinity to targets like acetylcholine receptors or enzymes (e.g., kinases). Computational docking studies (using AutoDock Vina) can validate these interactions by comparing binding scores with alternative scaffolds .
Q. What computational methods are effective in predicting the compound’s reactivity and bioactivity?
- DFT Calculations : Gaussian 09 can model electron density distributions, predicting sites for nucleophilic attack (e.g., bromine substitution on pyrimidine) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability in biological membranes, highlighting interactions with lipid bilayers .
- QSAR Models : Train models using datasets of bromopyrimidine derivatives to correlate substituent effects (e.g., -O-quinuclidine vs. -O-alkyl) with antibacterial IC₅₀ values .
Q. How can researchers resolve contradictions in reaction yields reported for similar compounds?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
- Mechanistic Studies : Probe intermediates via in-situ IR or NMR to detect side reactions (e.g., dehalogenation or ring-opening) .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid) to isolate substituent-specific effects .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
